molecular formula C18H15ClN2O2S B2716318 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide CAS No. 478030-24-9

2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2716318
CAS No.: 478030-24-9
M. Wt: 358.84
InChI Key: XIRZEXVHAACPNY-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride can react with the thiazole intermediate to form the desired product.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
  • N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide
  • 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide

Uniqueness

2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-15-8-6-14(7-9-15)20-18(22)16-11-24-17(21-16)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRZEXVHAACPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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